(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid
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Description
(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a prop-2-enoxy group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid typically involves the following steps:
Preparation of 4-prop-2-enoxyphenol: This intermediate can be synthesized by reacting phenol with prop-2-enyl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 4-prop-2-enoxyphenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a
Properties
IUPAC Name |
(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXWLNXUBMIEG-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-99-2 |
Source
|
Record name | (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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